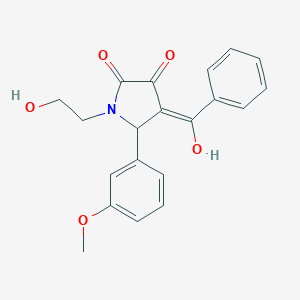![molecular formula C20H21ClN2O3 B247156 N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B247156.png)
N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as CpdA and belongs to the class of indole-2-carboxamides.
Mechanism of Action
The mechanism of action of N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide is not fully understood. However, it has been shown to activate the nuclear receptor peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is involved in the regulation of various physiological processes, including lipid metabolism, glucose homeostasis, and inflammation.
Biochemical and Physiological Effects
N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide has been shown to have various biochemical and physiological effects. In cancer cells, CpdA has been shown to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis. In animal models of inflammation, CpdA has been shown to reduce inflammation and oxidative stress. In addition, CpdA has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide in lab experiments is its specificity for PPARδ. This allows researchers to study the effects of PPARδ activation without the confounding effects of activating other nuclear receptors. However, one limitation of using CpdA is its low solubility in aqueous solutions, which can make it difficult to administer in some experiments.
Future Directions
There are several future directions for research on N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide. One direction is to study the effects of CpdA in animal models of cancer to determine its potential as a cancer therapy. Another direction is to study the effects of CpdA in animal models of metabolic diseases, such as diabetes and obesity. Additionally, further studies are needed to elucidate the mechanism of action of CpdA and to identify potential side effects of its use.
In conclusion, N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide is a synthetic compound that has shown potential in various scientific research applications, including cancer research, inflammation, and immunology. The compound activates the nuclear receptor PPARδ and has various biochemical and physiological effects. While there are advantages to using CpdA in lab experiments, such as its specificity for PPARδ, there are also limitations, such as its low solubility in aqueous solutions. Future research directions include studying the effects of CpdA in animal models of cancer and metabolic diseases and elucidating its mechanism of action.
Synthesis Methods
The synthesis of N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide has been described in the literature. The synthesis involves the reaction of 2-chlorophenylpropylamine with 2,3-dihydro-1H-indol-2-one in the presence of acetic anhydride. The resulting intermediate is then reacted with N-acetylglycine to yield the final product.
Scientific Research Applications
N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide has been studied for its potential applications in various fields, including cancer research, inflammation, and immunology. In cancer research, CpdA has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. CpdA has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis. In immunology, CpdA has been shown to modulate the immune response and has been studied for its potential use in autoimmune diseases.
properties
Product Name |
N-{1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide |
|---|---|
Molecular Formula |
C20H21ClN2O3 |
Molecular Weight |
372.8 g/mol |
IUPAC Name |
N-[1-[3-(2-chlorophenoxy)propyl]-7-methyl-2-oxo-3H-indol-3-yl]acetamide |
InChI |
InChI=1S/C20H21ClN2O3/c1-13-7-5-8-15-18(22-14(2)24)20(25)23(19(13)15)11-6-12-26-17-10-4-3-9-16(17)21/h3-5,7-10,18H,6,11-12H2,1-2H3,(H,22,24) |
InChI Key |
PGBCDIWGFUNDPI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C1N(C(=O)C2NC(=O)C)CCCOC3=CC=CC=C3Cl |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2CCCOC3=CC=CC=C3Cl)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,5-Dimethoxy-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide](/img/structure/B247073.png)
![Ethyl 1-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B247074.png)
amino]-N-phenylpropanamide](/img/structure/B247075.png)


![(4E)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B247084.png)



![ethyl 4-(4-(3-hydroxyphenyl)-6-oxo-3-(2-thienyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247091.png)
![ethyl 4-(6-oxo-4-pyridin-3-yl-3-thien-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247092.png)
![ethyl 4-[4-(4-hydroxy-3-methoxyphenyl)-6-oxo-3-thien-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]benzoate](/img/structure/B247095.png)
![ethyl 4-(3-(2-furyl)-4-(3-hydroxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247096.png)
![ethyl 4-(3-(2-furyl)-4-(4-hydroxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247098.png)